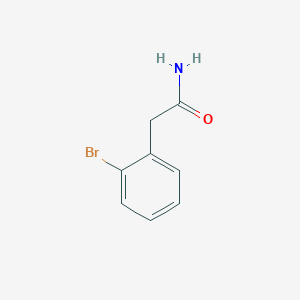

2-(2-Bromophenyl)acetamide

Description

BenchChem offers high-quality 2-(2-Bromophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Bromophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZYKMGSRABUEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346424 | |

| Record name | 2-(2-bromophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65999-53-3 | |

| Record name | 2-(2-bromophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Bromophenyl)acetamide: Structure, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of 2-(2-Bromophenyl)acetamide. The information is intended for researchers, scientists, and professionals involved in drug discovery and development. While direct experimental data on this specific molecule is limited in publicly available literature, this guide synthesizes information from related compounds and derivatives to provide insights into its potential pharmacological profile and avenues for future research.

Chemical Structure and Properties

2-(2-Bromophenyl)acetamide is an organic compound featuring a phenyl ring substituted with a bromine atom at the ortho position and an acetamide group.

Chemical Structure:

Table 1: Chemical Identifiers and Properties of 2-(2-Bromophenyl)acetamide

| Property | Value | Reference |

| IUPAC Name | 2-(2-bromophenyl)acetamide | [1] |

| Molecular Formula | C₈H₈BrNO | [1] |

| Molecular Weight | 214.06 g/mol | [1] |

| CAS Number | 65999-53-3 | [1] |

| Canonical SMILES | C1=CC=C(C(=C1)CC(=O)N)Br | [1] |

| InChI Key | DSZYKMGSRABUEN-UHFFFAOYSA-N | [1] |

| Physical Form | Solid | |

| Melting Point | Not available |

Synthesis

Proposed Synthetic Pathway:

Caption: Proposed synthesis of 2-(2-Bromophenyl)acetamide via amidation.

Potential Pharmacological Activities and Experimental Protocols

Direct pharmacological studies on 2-(2-Bromophenyl)acetamide are scarce. However, research on its derivatives and the broader class of acetamides suggests several potential therapeutic applications, including antidiabetic, antimicrobial, anti-inflammatory, and analgesic activities.

Antidiabetic Activity (Derived from a closely related compound)

A significant study on a derivative, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][2][3]thiazin-2-yl)-N-(2-bromophenyl) acetamide (FA2) , has demonstrated its potential as an antidiabetic agent through the inhibition of α-glucosidase and α-amylase.[2]

Table 2: In Vitro Enzyme Inhibition Activity of FA2 [2]

| Enzyme | IC₅₀ (µM) |

| α-Glucosidase | 5.17 ± 0.28 |

| α-Amylase | 18.82 ± 0.89 |

-

A reaction mixture is prepared containing 10 µL of α-glucosidase (0.5 unit/mL), 125 µL of 0.1 M phosphate buffer (pH 6.8), and 10 µL of the test compound (FA2) at varying concentrations.

-

The mixture is incubated at 37°C for 15 minutes.

-

The enzymatic reaction is initiated by adding 20 µL of 0.5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

-

The reaction is allowed to proceed for 15 minutes at 37°C.

-

The reaction is terminated by the addition of 80 µL of 0.2 M sodium carbonate.

-

The absorbance is measured at 405 nm to determine the amount of p-nitrophenol released.

-

Acarbose is used as a positive control.

-

The percentage of inhibition is calculated, and the IC₅₀ value is determined from a dose-response curve.

-

A mixture of 40 μL of 2 U α-amylase from porcine pancreas and 1 μL of the test compound (FA2) solution is incubated at 37°C for 5–10 minutes.

-

40 μL of 1% (w/v) soluble potato starch solution is added as a substrate.

-

The mixture is incubated at 37°C for 20–30 minutes.

-

The reaction is stopped by adding 40 μL of 3,5-dinitrosalicylic acid (DNS).

-

The reaction mixture is heated at 95°C for 5 minutes and then rapidly cooled.

-

The absorbance is read at 540 nm.

-

Acarbose is used as a reference standard.

-

The percentage of inhibition is calculated, and the IC₅₀ value is determined.

Signaling Pathway:

Caption: Inhibition of carbohydrate-digesting enzymes by the FA2 derivative.

Antimicrobial, Anti-inflammatory, and Analgesic Potential

While no specific studies on 2-(2-Bromophenyl)acetamide were found, the broader class of N-phenylacetamide derivatives has shown promise in these areas.[3][4][5]

-

Antimicrobial Activity: Derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have demonstrated activity against Gram-positive bacteria.[3]

-

Anti-inflammatory and Analgesic Activity: Various acetamide derivatives have been synthesized and shown to possess significant analgesic and anti-inflammatory properties in animal models.[4][6]

Caption: A typical workflow for screening analgesic activity.

Conclusion and Future Directions

2-(2-Bromophenyl)acetamide is a compound with a well-defined chemical structure but limitedly explored biological potential. Based on the pharmacological activities of its derivatives and the broader class of acetamides, it is a promising candidate for further investigation, particularly in the areas of metabolic disorders, infectious diseases, and pain management.

Future research should focus on:

-

Developing and optimizing a robust synthetic protocol for 2-(2-Bromophenyl)acetamide.

-

Conducting comprehensive in vitro and in vivo screening to evaluate its potential antidiabetic, antimicrobial, anti-inflammatory, and analgesic properties.

-

Elucidating its mechanism of action and identifying its specific molecular targets to understand the signaling pathways involved.

-

Performing structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogs.

This technical guide serves as a foundational resource to stimulate and guide future research into the therapeutic potential of 2-(2-Bromophenyl)acetamide and its derivatives.

References

- 1. 2-(2-Bromophenyl)Acetamide | C8H8BrNO | CID 612037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1,2]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes [mdpi.com]

- 4. Synthesis and analgesic activity of some acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. irejournals.com [irejournals.com]

- 6. researchgate.net [researchgate.net]

"2-(2-Bromophenyl)acetamide" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-(2-Bromophenyl)acetamide, a compound of interest in chemical and pharmaceutical research. This document collates available data on its chemical and physical properties, outlines a probable synthesis protocol, and discusses the current landscape of research into its biological activity. It is important to distinguish this compound from its isomer, N-(2-bromophenyl)acetamide, as they possess distinct chemical structures and potentially different biological activities.

Key Identifiers:

Physicochemical Properties

The following tables summarize the key physical and chemical properties of 2-(2-Bromophenyl)acetamide and its immediate precursor, 2-(2-Bromophenyl)acetic acid.

Table 1: Properties of 2-(2-Bromophenyl)acetamide

| Property | Value | Source |

| IUPAC Name | 2-(2-bromophenyl)acetamide | [1] |

| Synonyms | 2-bromophenylacetamide, Benzeneacetamide, 2-bromo- | [1] |

| Appearance | Solid | |

| Molecular Formula | C₈H₈BrNO | [1] |

| Molecular Weight | 214.06 g/mol | [1] |

| InChI Key | DSZYKMGSRABUEN-UHFFFAOYSA-N | [1] |

| Safety | Warning: Acute toxicity (Oral) |

Table 2: Properties of 2-(2-Bromophenyl)acetic Acid (Precursor)

| Property | Value | Source |

| CAS Number | 18698-97-0 | [2][3] |

| IUPAC Name | 2-(2-bromophenyl)acetic acid | [4] |

| Synonyms | o-Bromophenylacetic acid, 2-Bromobenzeneacetic acid | [2] |

| Appearance | White to off-white crystalline powder or solid | [2] |

| Molecular Formula | C₈H₇BrO₂ | [2][3] |

| Molecular Weight | 215.04 g/mol | [2][3] |

| Melting Point | 104-106 °C | [2] |

| Boiling Point | 320.2±17.0 °C at 760 mmHg | |

| Density | ~1.6 g/cm³ | [2] |

| Solubility | Slightly soluble in water; soluble in methanol, ethanol, and acetone | [2] |

| Safety | Causes skin and serious eye irritation. May cause respiratory irritation. | [4][5] |

Synthesis Protocol

Proposed Experimental Protocol:

Step 1: Synthesis of 2-(2-Bromophenyl)acetyl chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-(2-bromophenyl)acetic acid in an excess of thionyl chloride (SOCl₂).

-

Gently reflux the mixture. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-(2-bromophenyl)acetyl chloride.

Step 2: Synthesis of 2-(2-Bromophenyl)acetamide

-

Cool the crude 2-(2-bromophenyl)acetyl chloride in an ice bath.

-

Slowly add a concentrated aqueous solution of ammonia (ammonium hydroxide) to the cooled acyl chloride with vigorous stirring. This reaction is exothermic and should be controlled.

-

A precipitate of 2-(2-Bromophenyl)acetamide should form.

-

Collect the solid product by filtration.

-

Wash the solid with cold water to remove any ammonium chloride.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Synthesis Workflow Diagram

References

An In-depth Technical Guide to the Synthesis of 2-(2-Bromophenyl)acetamide from 2-Bromoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-(2-Bromophenyl)acetamide, a key intermediate in pharmaceutical research, starting from the readily available precursor, 2-bromoaniline. This document details two plausible multi-step synthetic routes, complete with experimental protocols, quantitative data, and workflow visualizations to aid in laboratory-scale synthesis and process development.

Introduction

The synthesis of specifically substituted acetamide derivatives is of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active molecules. 2-(2-Bromophenyl)acetamide serves as a valuable building block for the elaboration of more complex molecular architectures. A direct, single-step conversion of 2-bromoaniline to 2-(2-Bromophenyl)acetamide is not chemically feasible due to the nature of the target molecule, which features an acetamido group attached to a methylene bridge. Therefore, a multi-step approach is necessary. This guide will focus on the most chemically sound and experimentally validated methodologies.

Recommended Synthetic Pathway: Route 1

The most direct and widely applicable synthetic strategy involves a three-step sequence starting with the conversion of 2-bromoaniline to an aryl nitrile via a Sandmeyer reaction, followed by reduction of the nitrile to a primary amine, and concluding with acetylation to yield the final product.

Caption: Overall workflow for the synthesis of 2-(2-Bromophenyl)acetamide from 2-bromoaniline via Route 1.

Experimental Protocols: Route 1

Step 1: Synthesis of 2-Bromophenylacetonitrile via Sandmeyer Reaction

The Sandmeyer reaction is a robust method for the conversion of an aryl amine to an aryl nitrile.[1][2] This involves the formation of a diazonium salt intermediate, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[2][3]

Experimental Protocol:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-bromoaniline (1 equivalent) in a solution of concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5°C.

-

Stir the resulting solution for an additional 30 minutes at 0-5°C to ensure complete formation of the 2-bromobenzenediazonium chloride solution.

-

-

Sandmeyer Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.3 equivalents) in water.

-

Carefully and slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 1-2 hours to ensure complete reaction.

-

Cool the reaction mixture and extract the product with an organic solvent such as dichloromethane or diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 2-bromophenylacetonitrile can be purified by vacuum distillation or column chromatography.

-

| Parameter | Value/Condition |

| Starting Material | 2-Bromoaniline |

| Key Reagents | Sodium nitrite, Hydrochloric acid, Copper(I) cyanide, Potassium cyanide |

| Solvent | Water |

| Temperature | 0-5°C (Diazotization), 50-60°C (Cyanation) |

| Reaction Time | 2-3 hours |

| Typical Yield | 60-80% |

Step 2: Reduction of 2-Bromophenylacetonitrile to 2-Bromobenzylamine

The reduction of the nitrile functional group to a primary amine can be achieved through several methods, most commonly with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Experimental Protocol (using LiAlH₄):

-

In a dry three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5-2 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of 2-bromophenylacetonitrile (1 equivalent) in the same anhydrous solvent to the LiAlH₄ suspension, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

-

Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash the filter cake thoroughly with diethyl ether or THF.

-

Dry the combined organic filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to afford 2-bromobenzylamine. The product can be further purified by distillation under reduced pressure if necessary.

| Parameter | Value/Condition |

| Starting Material | 2-Bromophenylacetonitrile |

| Key Reagents | Lithium aluminum hydride (LiAlH₄) |

| Solvent | Anhydrous diethyl ether or THF |

| Temperature | 0°C to reflux |

| Reaction Time | 3-5 hours |

| Typical Yield | 70-85% |

Alternative Protocol (Catalytic Hydrogenation):

Catalytic hydrogenation offers a milder alternative to LiAlH₄ reduction.

-

Dissolve 2-bromophenylacetonitrile (1 equivalent) in a suitable solvent such as ethanol or methanol, often with the addition of ammonia to suppress the formation of secondary amines.

-

Add a catalyst, typically palladium on carbon (Pd/C, 5-10 mol%).

-

Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi) and stir at room temperature or slightly elevated temperature until hydrogen uptake ceases.

-

Filter the catalyst through a pad of celite and wash with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain 2-bromobenzylamine.

| Parameter | Value/Condition |

| Starting Material | 2-Bromophenylacetonitrile |

| Key Reagents | Hydrogen gas, Palladium on carbon (Pd/C) |

| Solvent | Ethanol or Methanol (often with ammonia) |

| Temperature | Room temperature to 50°C |

| Pressure | 50-100 psi H₂ |

| Typical Yield | 80-95% |

Step 3: Acetylation of 2-Bromobenzylamine to 2-(2-Bromophenyl)acetamide

The final step is the straightforward N-acetylation of the primary amine.[4]

Experimental Protocol:

-

In a round-bottom flask, dissolve 2-bromobenzylamine (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Add a base, such as triethylamine or pyridine (1.2 equivalents), to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(2-Bromophenyl)acetamide.

-

The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

| Parameter | Value/Condition |

| Starting Material | 2-Bromobenzylamine |

| Key Reagents | Acetic anhydride, Triethylamine or Pyridine |

| Solvent | Dichloromethane or Tetrahydrofuran |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 1-3 hours |

| Typical Yield | >90% |

Alternative Synthetic Pathway: Route 2

An alternative approach involves the hydrolysis of the intermediate 2-bromophenylacetonitrile to 2-bromophenylacetic acid, followed by amidation.

Caption: Overall workflow for the synthesis of 2-(2-Bromophenyl)acetamide from 2-bromophenylacetonitrile via Route 2.

Experimental Protocols: Route 2

Step 1: Hydrolysis of 2-Bromophenylacetonitrile to 2-Bromophenylacetic Acid

The nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[5][6]

Experimental Protocol (Acidic Hydrolysis):

-

In a round-bottom flask, mix 2-bromophenylacetonitrile (1 equivalent) with a mixture of concentrated sulfuric acid and water.

-

Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it onto crushed ice.

-

The solid 2-bromophenylacetic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry.

-

The crude product can be purified by recrystallization.

| Parameter | Value/Condition |

| Starting Material | 2-Bromophenylacetonitrile |

| Key Reagents | Concentrated Sulfuric Acid |

| Solvent | Water |

| Temperature | Reflux |

| Typical Yield | 75-90% |

Step 2: Conversion of 2-Bromophenylacetic Acid to 2-(2-Bromophenyl)acetamide

The carboxylic acid is first converted to a more reactive acid chloride, which is then treated with ammonia to form the amide.

Experimental Protocol:

-

Acid Chloride Formation:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, add 2-bromophenylacetic acid (1 equivalent) and thionyl chloride (SOCl₂, 1.5-2 equivalents).

-

A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Gently reflux the mixture for 1-2 hours until the evolution of gas (SO₂ and HCl) ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-bromophenylacetyl chloride.

-

-

Amidation:

-

Dissolve the crude acid chloride in an anhydrous, inert solvent like diethyl ether or dichloromethane and cool to 0°C.

-

Bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.

-

A white precipitate of the amide will form.

-

Stir for an additional 30-60 minutes at room temperature.

-

Filter the solid product, wash with cold water and a small amount of cold solvent to remove impurities.

-

The crude 2-(2-Bromophenyl)acetamide can be purified by recrystallization.

-

| Parameter | Value/Condition |

| Starting Material | 2-Bromophenylacetic acid |

| Key Reagents | Thionyl chloride (SOCl₂), Ammonia (NH₃) or Ammonium Hydroxide |

| Solvent | (for amidation) Diethyl ether or Dichloromethane |

| Temperature | Reflux (for acid chloride), 0°C to Room Temperature (for amidation) |

| Typical Yield | 80-95% |

Conclusion

This technical guide has outlined two reliable and experimentally grounded synthetic routes for the preparation of 2-(2-Bromophenyl)acetamide from 2-bromoaniline. Route 1, proceeding through a 2-bromobenzylamine intermediate, is generally the more direct and efficient method. Route 2, which involves the formation and subsequent amidation of 2-bromophenylacetic acid, provides a viable alternative. The detailed protocols and tabulated data presented herein are intended to provide researchers and drug development professionals with a practical framework for the synthesis of this important chemical intermediate. The choice of route and specific reaction conditions may be further optimized based on available laboratory equipment, safety considerations, and desired scale of production.

References

- 1. Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1,2]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]

- 5. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]

- 6. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Spectroscopic Data of N-(2-Bromophenyl)acetamide

This technical guide provides a comprehensive overview of the spectroscopic data for N-(2-Bromophenyl)acetamide, a compound of interest to researchers and professionals in drug development and chemical synthesis. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols and a visualization of the analytical workflow.

Molecular Structure

IUPAC Name: N-(2-Bromophenyl)acetamide[1][2] Molecular Formula: C₈H₈BrNO[1][2] Molecular Weight: 214.06 g/mol [1] CAS Registry Number: 614-76-6[2]

Spectroscopic Data

The following sections detail the NMR, IR, and MS data for N-(2-Bromophenyl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 2.21 | singlet | 3H | CH₃ | |

| 6.97 | triplet | 1H | Ar-H | 7.5 |

| 7.29 | triplet | 1H | Ar-H | 7.5 |

| 7.51 | doublet | 1H | Ar-H | 8.0 |

| 7.61 | broad singlet | 1H | NH | |

| 8.31 | doublet | 1H | Ar-H | 7.5 |

Data sourced from a study published on ResearchGate.[3]

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 24.8 | CH₃ |

| 113.2 | Ar C-Br |

| 122.0 | Ar C |

| 125.2 | Ar C |

| 128.4 | Ar C |

| 132.2 | Ar C |

| 135.7 | –CO–NH–C – |

| 168.3 | –C =O |

Data sourced from a study published on ResearchGate.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3272 | N-H stretch |

| 3159 | Ar-H stretch |

| 1647 | C=O stretch |

| 1518 | Ar C=C stretch |

Data sourced from a study published on ResearchGate.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.

| m/z | Interpretation |

| 213/215 | Molecular ion peak [M]⁺, showing isotopic pattern for Bromine |

| 171/173 | [M - CH₂CO]⁺ |

| 134 | [M - Br - CO]⁺ |

Data sourced from PubChem and NIST.[1][2][4]

Experimental Protocols

The following protocols describe the general procedures for obtaining the spectroscopic data presented.

Synthesis of N-(2-Bromophenyl)acetamide

2-Bromoaniline (3.44 g, 20.0 mmol) was added to a solution of acetyl chloride (1.88 g, 24.0 mmol) and N,N-Diisopropylethylamine (3.12 g, 24.0 mmol) in dry tetrahydrofuran (20 ml) at 273 K.[3] The reaction mixture was stirred for 16 hours, after which the solvent was removed under reduced pressure. The residue was dissolved in ethyl acetate (50 ml), washed with water (2 x 20 ml) and brine (20 ml), then dried over MgSO₄.[3] The solvent was evaporated under reduced pressure to yield the crude product, which was recrystallized from a hexane/ethyl acetate mixture to give the final product as clear needles.[3]

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a spectrometer, likely at room temperature. The sample was dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to a standard reference.

-

IR Spectroscopy: The IR spectrum was obtained using an FTIR spectrometer.[1] The sample was likely prepared as a KBr pellet or analyzed using an ATR (Attenuated Total Reflectance) accessory.[1]

-

Mass Spectrometry: Mass spectra were obtained using a mass spectrometer, with electron ionization (EI) as a common method for such compounds.[2] The instrument used in one of the references was a Hewlett Packard 5890 Series II-5989B.[1]

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of a chemical compound like N-(2-Bromophenyl)acetamide.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

The Pivotal Role of 2-(2-Bromophenyl)acetamide and its Analogs as Intermediates in Complex Chemical Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

The strategic use of versatile chemical intermediates is fundamental to the efficient synthesis of complex molecules, particularly in the realm of pharmaceutical and materials science. Among these, arylacetamide scaffolds serve as crucial building blocks. This technical guide focuses on the synthesis and utility of N-(2-bromophenyl)acetamide and its derivatives, which are key intermediates in the development of novel therapeutic agents and other functional organic compounds. While the specific nomenclature "2-(2-Bromophenyl)acetamide" can be ambiguous, the broader class of bromophenyl acetamides, particularly N-(2-bromophenyl)acetamide and its analogs, are well-documented for their role in advancing chemical synthesis.

This document provides a comprehensive overview of the synthetic routes involving these intermediates, detailed experimental protocols, and quantitative data to support researchers in their practical applications.

Synthesis of N-(2-Bromophenyl)acetamide Derivatives

The synthesis of N-aryl acetamides is a foundational reaction in organic chemistry, often serving as a method for protecting amine groups or as a precursor for more complex transformations. The bromo-substituent on the phenyl ring provides a reactive handle for a variety of cross-coupling reactions and other functionalizations, making these compounds particularly valuable.

A key derivative, 2-bromo-N-(aryl)acetamide, is frequently employed as a potent alkylating agent to introduce the acetamide moiety onto other molecules. For instance, in the synthesis of novel antidiabetic agents, 2-bromo-N-(2-bromophenyl)acetamide is a critical starting material.[1]

Table 1: Synthesis of a Benzothiazine Acetamide Derivative [1]

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time (min) | Yield (%) |

| 3-benzoyl-4-hydroxy-1,2-benzothiazine 1,1-dioxide | 2-bromo-N-(2-bromophenyl) acetamide | K₂CO₃ | Dimethyl formamide (DMF) | 100 °C | 120 | 75 |

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the successful implementation of synthetic strategies. Below are protocols for key transformations involving bromophenyl acetamide intermediates.

2.1. Synthesis of 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][1][2]thiazin-2-yl)-N-(2-bromophenyl) acetamide (FA2) [1]

-

To a solution of 3-benzoyl-4-hydroxy-1,2-benzothiazine 1,1-dioxide (0.5 g, 1.66 mmol) in 10 mL of dimethyl formamide (DMF), add 2-bromo-N-(2-bromophenyl) acetamide (0.49 g, 1.67 mmol) and potassium carbonate (K₂CO₃) (0.46 g, 2.33 mmol).

-

The reaction mixture is vortexed for 10 minutes at 28–30 °C.

-

The mixture is then heated to 100 °C for 120 minutes.

-

After completion, the reaction mixture is poured into ice-cold distilled water.

-

The resulting precipitate is collected to yield the final product.

2.2. General Synthesis of 2-amino-N-(p-Chlorophenyl) acetamide Derivatives [3]

This procedure illustrates the utility of a related intermediate, 2-bromo-N-(p-chlorophenyl) acetamide, in the synthesis of amino-acetamide derivatives which have shown antibacterial activity.[3]

-

The starting material, 2-bromo-N-(p-chlorophenyl) acetamide, is prepared via the amination reaction of 4-chloroaniline and bromoacetyl bromide.

-

The 2-bromo-N-(p-chlorophenyl) acetamide is then condensed with various amines at room temperature in the presence of dichloromethane (CH₂Cl₂) and a saturated potassium carbonate solution.

-

The resulting derivatives are then purified and characterized.

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic processes described.

Applications in Medicinal Chemistry

N-phenylacetamide derivatives are a well-established class of compounds with a broad range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antimicrobial properties.[3][4][5] The bromo-substitution on the phenyl ring in intermediates like N-(2-bromophenyl)acetamide provides a strategic point for diversification, enabling the synthesis of libraries of compounds for screening against various therapeutic targets.

The synthesized compound FA2, for example, demonstrated potent inhibitory effects on α-glucosidase and α-amylase, key enzymes in carbohydrate metabolism, highlighting its potential as an antidiabetic agent.[1] In vivo studies in alloxan-induced diabetic mice showed that FA2 was effective in managing blood glucose levels and other biochemical markers related to diabetes.[1]

Furthermore, derivatives of N-phenylacetamide are being investigated for their potential as antibacterial agents to combat the growing threat of antibiotic resistance.[3] The ability to readily synthesize a variety of analogs from a common intermediate is crucial for structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of these compounds.

Conclusion

N-(2-Bromophenyl)acetamide and its related analogs are invaluable intermediates in modern organic synthesis, particularly in the field of drug discovery. Their utility stems from the combination of the robust acetamide linkage and the reactive bromophenyl group, which allows for a wide range of chemical modifications. The synthetic protocols and data presented in this guide underscore the practical importance of these compounds and provide a solid foundation for researchers and drug development professionals seeking to leverage these versatile building blocks in their own work. The continued exploration of the chemistry of bromophenyl acetamides is likely to lead to the discovery of new and improved therapeutic agents.

References

- 1. Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1,2]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. irejournals.com [irejournals.com]

- 4. nbinno.com [nbinno.com]

- 5. archivepp.com [archivepp.com]

The Therapeutic Potential of 2-(2-Bromophenyl)acetamide Derivatives: A Technical Guide

An In-depth Review of Biological Activities, Experimental Protocols, and Putative Mechanisms of Action

Introduction

Derivatives of 2-(2-Bromophenyl)acetamide represent a class of organic compounds that have garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The inherent structural features of the acetamide scaffold, coupled with the influence of the bromophenyl moiety, confer a diverse range of biological activities. This technical guide provides a comprehensive overview of the current understanding of these derivatives, focusing on their potential therapeutic applications. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental methodologies, and insights into the potential signaling pathways modulated by these compounds.

Biological Activities of 2-(2-Bromophenyl)acetamide Derivatives

Research has unveiled a spectrum of biological activities associated with 2-(2-Bromophenyl)acetamide derivatives, highlighting their potential as lead compounds for the development of novel therapeutic agents. These activities include anti-inflammatory, analgesic, anticonvulsant, antidiabetic, and antimicrobial effects.

Anti-inflammatory and Analgesic Activity

Several studies have investigated the anti-inflammatory and analgesic properties of acetamide derivatives. The proposed mechanism for the anti-inflammatory action of many acetamide derivatives involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators in the inflammatory cascade.

Anticonvulsant Activity

The structural characteristics of acetamide derivatives make them promising candidates for the development of new anticonvulsant drugs. The mechanism of action for many anticonvulsants involves the modulation of neuronal excitability, primarily through interaction with voltage-gated sodium channels or by enhancing GABAergic neurotransmission.

Antidiabetic Activity

Certain derivatives have demonstrated potential as antidiabetic agents through the inhibition of key carbohydrate-metabolizing enzymes such as α-glucosidase and α-amylase. By inhibiting these enzymes, the rate of glucose release from complex carbohydrates is reduced, thereby helping to manage postprandial hyperglycemia.

Antimicrobial Activity

The antimicrobial potential of 2-(2-Bromophenyl)acetamide derivatives has also been explored against a range of bacterial and fungal pathogens. The exact mechanisms of antimicrobial action are varied and can involve disruption of the microbial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the biological activities of 2-(2-Bromophenyl)acetamide and its derivatives.

| Derivative Name | Target Enzyme/Organism | Activity Metric | Value |

| 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][1][2]thiazin-2-yl)-N-(2-bromophenyl)acetamide (FA2)[3] | α-Glucosidase | IC50 | 5.17 ± 0.28 µM |

| 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][1][2]thiazin-2-yl)-N-(2-bromophenyl)acetamide (FA2)[3] | α-Amylase | IC50 | 18.82 ± 0.89 µM |

| 2-(2-Bromophenyl)-N-(pyrazin-2-yl)acetamide (4f) | Mouse COX-1 & COX-2 | Docking Study | Potential Inhibition |

Table 1: Antidiabetic and Anti-inflammatory Activity of 2-(2-Bromophenyl)acetamide Derivatives

| Derivative Name | Bacterial Strain | Activity Metric | Value (Inhibition Zone/MIC) |

| 2-amino-N-(p-Chlorophenyl) acetamide derivatives | Acinetobacter baumannii | Disc Diffusion | Moderate to high activity |

| 2-amino-N-(p-Chlorophenyl) acetamide derivatives | Pseudomonas aeruginosa | Disc Diffusion | Moderate to high activity |

| 2-amino-N-(p-Chlorophenyl) acetamide derivatives | Staphylococcus aureus | Disc Diffusion | Moderate to high activity |

Table 2: Antibacterial Activity of Acetamide Derivatives

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of 2-(2-Bromophenyl)acetamide derivatives.

Synthesis of 2-(2-Bromophenyl)acetamide Derivatives

General Procedure for the Synthesis of 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][1][2]thiazin-2-yl)-N-(2-bromophenyl)acetamide (FA2)[3]:

-

Combine 3-benzoyl-4-hydroxy-1,2-benzothiazine 1,1-dioxide (0.5 g, 1.66 mmol), 2-bromo-N-(2-bromophenyl)acetamide (0.49 g, 1.67 mmol), and K2CO3 (0.46 g, 2.33 mmol) in dimethylformamide (10 mL).

-

Vortex the reaction mixture for 10 minutes at 28–30 °C.

-

Heat the mixture at 100 °C for 120 minutes.

-

Pour the contents of the flask into ice-cold distilled water to precipitate the product.

-

Collect the precipitate by filtration to obtain the final product (0.64g, 75% yield).

General Procedure for the Synthesis of 2-(2-Bromophenyl)-N-(pyrazin-2-yl)acetamide[4]:

-

Dissolve 4-Bromophenylacetic acid (0.213 g, 1 mmol), 2-aminopyrazine (0.095 g, 1 mmol), and 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (1.0 g, 0.01 mol) in dichloromethane (20 mL).

-

Stir the mixture in the presence of triethylamine at 273 K for approximately 3 hours.

-

Pour the reaction mixture into 100 ml of ice-cold aqueous hydrochloric acid with stirring.

-

Extract the aqueous layer three times with dichloromethane.

-

Wash the combined organic layers with saturated NaHCO3 solution and brine solution.

-

Dry the organic layer and concentrate under reduced pressure to yield the title compound.

Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of 2-(2-Bromophenyl)acetamide derivatives.

In Vitro Anti-inflammatory Activity: Protease Inhibition Assay[5]

-

Prepare a reaction mixture (2.0 mL) containing 250 μL of trypsin and 1.0 mL of 25 mM Tris-HCl buffer (pH 7.4).

-

Add 1.0 mL of the test compound solution (at various concentrations) to the reaction mixture.

-

Incubate the mixture at 37°C for 5 minutes.

-

Add 1.0 mL of 0.8% (w/v) casein to the mixture and incubate for an additional 20 minutes.

-

Terminate the reaction by adding 2.0 mL of 70% (v/v) perchloric acid.

-

Centrifuge the cloudy suspension and measure the absorbance of the supernatant at 280 nm against a buffer blank.

-

Calculate the percentage inhibition of protease activity.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats[1][2][6]

-

Induce paw edema in the right hind paw of rats by intraplantar injection of 100 μL of 1% carrageenan suspension in saline.

-

Administer the test compound or a standard drug (e.g., indomethacin) intraperitoneally 30 minutes before the carrageenan injection.

-

Measure the paw volume using a plethysmometer at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Calculate the degree of edema as the difference in paw volume before and after carrageenan treatment.

-

Determine the percentage inhibition of paw edema compared to the control group.

Experimental Workflow for Anti-inflammatory Assays

Caption: Workflow for in vitro and in vivo anti-inflammatory activity evaluation.

In Vitro Antidiabetic Activity: α-Glucosidase and α-Amylase Inhibition Assays[3]

α-Glucosidase Inhibition Assay:

-

Conduct the assay in a 96-well plate.

-

Prepare a reaction mixture containing the test compound, α-glucosidase enzyme, and a suitable buffer.

-

Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (PNPG).

-

Monitor the conversion of PNPG to p-nitrophenol by measuring the absorbance at 405 nm using a spectrophotometer.

-

Use acarbose as a reference compound.

-

Calculate the concentration of the compound that causes 50% inhibition (IC50).

α-Amylase Inhibition Assay:

-

Use a spectrophotometric method in a 96-well plate.

-

Prepare a reaction mixture containing the test compound and α-amylase enzyme in a buffer.

-

Add a starch solution as the substrate and incubate.

-

Stop the reaction by adding dinitrosalicylic acid (DNS) reagent.

-

Measure the absorbance at 540 nm.

-

Calculate the IC50 value.

In Vivo Anticonvulsant Screening: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Tests

Maximal Electroshock (MES) Test:

-

Administer the test compound to mice, typically via intraperitoneal injection.

-

After a specific pretreatment time (e.g., 30 minutes), subject the animals to an electrical stimulus through corneal electrodes to induce a tonic-clonic seizure.

-

Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Protection is defined as the abolition of the tonic hind limb extension.

Subcutaneous Pentylenetetrazole (scPTZ) Test:

-

Administer the test compound to mice.

-

After the pretreatment time, inject a convulsive dose of pentylenetetrazole (PTZ) subcutaneously.

-

Observe the animals for the onset of clonic seizures.

-

The ability of the test compound to prevent or delay the onset of seizures is recorded.

Putative Signaling Pathways

While the precise molecular targets for many 2-(2-Bromophenyl)acetamide derivatives are still under investigation, the available literature suggests modulation of several key signaling pathways.

Anticonvulsant Mechanism of Action

The anticonvulsant effects of many acetamide derivatives are thought to be mediated through the modulation of voltage-gated sodium channels and the enhancement of GABAergic neurotransmission. By blocking sodium channels, the repetitive firing of neurons is reduced. Enhancement of GABAergic inhibition, through various mechanisms, also leads to a decrease in neuronal excitability.

Putative Anticonvulsant Signaling Pathways

Caption: Proposed anticonvulsant mechanisms of acetamide derivatives.

Anti-inflammatory Mechanism of Action

The anti-inflammatory activity of certain acetamide derivatives is likely mediated through the inhibition of the COX-2 enzyme, which is a key enzyme in the synthesis of prostaglandins, potent pro-inflammatory mediators. Additionally, some anti-inflammatory compounds have been shown to inhibit the NF-κB signaling pathway, a central regulator of the inflammatory response.

Putative Anti-inflammatory Signaling Pathway

Caption: Proposed anti-inflammatory mechanisms of acetamide derivatives.

Conclusion

Derivatives of 2-(2-Bromophenyl)acetamide have demonstrated a wide array of promising biological activities, positioning them as a valuable scaffold for the development of new therapeutic agents. This technical guide has provided a consolidated resource of their known biological effects, quantitative data, detailed experimental protocols, and insights into their putative mechanisms of action. Further research, including extensive structure-activity relationship (SAR) studies and in-depth mechanistic investigations, is warranted to fully elucidate the therapeutic potential of this class of compounds and to identify lead candidates for further preclinical and clinical development. The versatility of the acetamide core, combined with the diverse functionalities that can be introduced, ensures that this area of research will continue to be a fertile ground for the discovery of novel drugs.

References

- 1. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of inhibition of novel COX-2 inhibitors. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

Unveiling the Enigmatic Mechanism of Action of 2-(2-Bromophenyl)acetamide: A Technical Guide for Researchers

Disclaimer: Direct experimental data on the specific biological activities and mechanism of action for 2-(2-bromophenyl)acetamide is limited in publicly available scientific literature. This guide, therefore, presents a speculative mechanism of action based on the known pharmacological profiles of structurally analogous compounds, primarily focusing on potential anticonvulsant properties. The experimental protocols and data presented are representative examples from studies on related molecules and should be considered as a hypothetical framework for future investigation of 2-(2-bromophenyl)acetamide.

Introduction

2-(2-Bromophenyl)acetamide is a small organic molecule featuring a brominated phenyl ring attached to an acetamide group. While its specific pharmacological profile is not well-documented, the broader class of N-phenylacetamide and related derivatives has garnered significant interest in drug discovery, with various compounds exhibiting a range of biological activities, most notably as anticonvulsant agents.[1][2] This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the speculated mechanism of action of 2-(2-bromophenyl)acetamide, drawing parallels from structurally similar anticonvulsant compounds.

Speculated Mechanism of Action: A Focus on Anticonvulsant Activity

The primary speculated mechanism of action for 2-(2-bromophenyl)acetamide centers on its potential to modulate neuronal excitability, a hallmark of anticonvulsant drugs. This modulation is likely achieved through interaction with voltage-gated sodium channels.

Modulation of Voltage-Gated Sodium Channels

Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in neurons. Many established anticonvulsant drugs exert their effects by blocking these channels, thereby reducing excessive neuronal firing characteristic of epileptic seizures. Structurally related acetamide derivatives have been shown to interact with VGSCs.[2] It is hypothesized that 2-(2-bromophenyl)acetamide could bind to the inactive state of the sodium channel, stabilizing it and prolonging the refractory period of the neuron. This action would effectively reduce the neuron's ability to fire at high frequencies, thus dampening the spread of seizure activity.

Caption: Speculated mechanism of 2-(2-bromophenyl)acetamide on voltage-gated sodium channels.

Secondary Speculated Mechanism of Action: Enzyme Inhibition

While less likely to be the primary mechanism for anticonvulsant activity, enzyme inhibition represents another plausible biological effect of 2-(2-bromophenyl)acetamide, given the broad activity of related compounds. For instance, complex derivatives containing the N-(2-bromophenyl)acetamide moiety have demonstrated inhibitory activity against enzymes like α-glucosidase and α-amylase.[3] Although the core 2-(2-bromophenyl)acetamide structure is simpler, the potential for interaction with various enzymatic targets should not be dismissed and warrants investigation.

Hypothetical Experimental Workflow for Investigating Mechanism of Action

To validate the speculated mechanisms of action, a structured experimental workflow would be necessary. The following outlines a hypothetical approach.

Caption: Hypothetical experimental workflow for elucidating the mechanism of action.

Representative Experimental Protocols

The following are detailed, representative protocols for key experiments that would be conducted to investigate the anticonvulsant properties and mechanism of action of 2-(2-bromophenyl)acetamide, based on methodologies used for analogous compounds.[1][4]

Maximal Electroshock (MES) Seizure Test

-

Objective: To assess the ability of the compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

-

Animals: Male Swiss mice (20-25 g).

-

Procedure:

-

Administer 2-(2-bromophenyl)acetamide or vehicle (e.g., 0.5% methylcellulose) intraperitoneally (i.p.).

-

After a predetermined time (e.g., 30 or 60 minutes), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

-

Observe the mice for the presence or absence of the tonic hindlimb extension.

-

The absence of this response is considered protection.

-

Determine the median effective dose (ED₅₀) using a dose-response curve.

-

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

-

Objective: To evaluate the compound's efficacy against clonic seizures induced by a chemical convulsant.

-

Animals: Male Swiss mice (20-25 g).

-

Procedure:

-

Administer 2-(2-bromophenyl)acetamide or vehicle i.p.

-

After a set time, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose known to induce clonic seizures in >95% of animals (e.g., 85 mg/kg).

-

Observe the mice for 30 minutes for the presence of clonic seizures lasting for at least 5 seconds.

-

The absence of such seizures indicates protection.

-

Calculate the ED₅₀.

-

Rotarod Neurotoxicity Assay

-

Objective: To assess for potential motor impairment and neurotoxicity.

-

Animals: Male Swiss mice (20-25 g).

-

Procedure:

-

Train mice to remain on a rotating rod (e.g., 3 cm diameter, 6 rpm) for a set duration (e.g., 1 minute) in three successive trials.

-

Administer 2-(2-bromophenyl)acetamide or vehicle i.p.

-

At various time points post-administration, place the mice on the rotarod.

-

Record whether the mouse falls off the rod within the 1-minute test period.

-

Determine the median toxic dose (TD₅₀).

-

Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To directly measure the effect of the compound on voltage-gated sodium channels.

-

Cell Line: A cell line expressing a specific subtype of human voltage-gated sodium channels (e.g., HEK293 cells expressing Naᵥ1.2).

-

Procedure:

-

Culture the cells on glass coverslips.

-

Perform whole-cell patch-clamp recordings using a patch-clamp amplifier and data acquisition system.

-

Record sodium currents in response to depolarizing voltage steps from a holding potential.

-

Apply 2-(2-bromophenyl)acetamide at various concentrations to the bath solution.

-

Measure changes in the peak sodium current amplitude and the voltage-dependence of channel inactivation.

-

Calculate the IC₅₀ for the inhibition of the sodium current.

-

Quantitative Data Summary (Hypothetical)

The following tables present a hypothetical summary of quantitative data that could be generated from the aforementioned experiments, based on typical results for active anticonvulsant phenylacetamide derivatives.

Table 1: In Vivo Anticonvulsant Activity and Neurotoxicity

| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (TD₅₀/MES ED₅₀) |

| 2-(2-Bromophenyl)acetamide | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Calculated Value] |

| Reference Drug (e.g., Carbamazepine) | 8.8 | > 100 | 70 | 8.0 |

Table 2: In Vitro Activity on Voltage-Gated Sodium Channels

| Compound | Target | Assay | IC₅₀ (µM) |

| 2-(2-Bromophenyl)acetamide | Naᵥ1.2 | Whole-Cell Patch-Clamp | [Hypothetical Value] |

| Reference Drug (e.g., Lamotrigine) | Naᵥ1.2 | Whole-Cell Patch-Clamp | 45 |

Conclusion

While the precise mechanism of action of 2-(2-bromophenyl)acetamide remains to be elucidated through direct experimental investigation, the available evidence from structurally related compounds strongly suggests a potential role as an anticonvulsant agent. The most probable primary mechanism involves the modulation of voltage-gated sodium channels, leading to a reduction in neuronal hyperexcitability. Further research, following the experimental workflows outlined in this guide, is essential to confirm these speculations and to fully characterize the pharmacological profile of this compound. The synthesis of derivatives and the exploration of structure-activity relationships will also be crucial in determining its potential as a lead compound for the development of novel therapeutics for epilepsy and other neurological disorders.

References

- 1. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship and cardiac safety of 2-aryl-2-(pyridin-2-yl)acetamides as a new class of broad-spectrum anticonvulsants derived from Disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1,2]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers and Research Applications of 2-(2-Bromophenyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and research applications of the chemical compound 2-(2-Bromophenyl)acetamide. This document is intended for researchers, scientists, and professionals involved in drug discovery and development who are interested in utilizing this compound as a building block or for biological screening.

Commercial Availability and Supplier Information

2-(2-Bromophenyl)acetamide (CAS No. 65999-53-3) is a readily available chemical intermediate from a variety of commercial suppliers catering to the research and development sector. These suppliers are located globally, including in the United States, Europe, China, and India, ensuring accessibility for the international research community.

The compound is typically sold in quantities ranging from milligrams to kilograms to accommodate diverse research needs, from initial screening to larger-scale synthetic projects. While purity specifications may vary between suppliers, it is commonly offered at purities of 98% or higher. Researchers are advised to request and consult the Certificate of Analysis (CoA) for batch-specific purity data.

Below is a summary of representative commercial suppliers and their typical product specifications.

| Supplier | Country | Purity | Available Quantities |

| Sigma-Aldrich | USA | Not specified; sold as part of a collection for early discovery researchers.[1] | 100 mg |

| Molbase | China | 96%, 98% | 500g, 1kg, 25kg |

| Santa Cruz Biotechnology | USA | Not specified; for research use only. | Inquire for details |

| BLDpharm | USA/China | Inquire for details | Inquire for details |

| AAOPEN GLOBAL | India | High Purity | Minimum Order Quantity: 1 Kilogram[2] |

Note: This table is not exhaustive and represents a sample of suppliers. Researchers should verify current stock and specifications directly with the supplier.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 2-(2-Bromophenyl)acetamide is essential for its effective use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO | PubChem[3] |

| Molecular Weight | 214.06 g/mol | PubChem[3] |

| CAS Number | 65999-53-3 | PubChem[3] |

| Appearance | White to off-white solid | LookChem[4] |

| Melting Point | Not consistently reported. | |

| Boiling Point | 370.7°C at 760 mmHg (Predicted) | Guidechem[5] |

| Solubility | Soluble in organic solvents. | AAOPEN GLOBAL[2] |

| InChI Key | DSZYKMGSRABUEN-UHFFFAOYSA-N | Sigma-Aldrich[1] |

Applications in Preclinical Research: A Case Study in Diabetes Drug Discovery

Recent research has highlighted the utility of 2-(2-Bromophenyl)acetamide derivatives as scaffolds for the development of novel therapeutic agents. A notable example is in the discovery of selective inhibitors of Fibroblast Activation Protein (FAP), a promising target for the treatment of type 2 diabetes.

A 2021 study by Jung et al. identified a potent and selective FAP inhibitor, BR102910 (also referred to as compound 24), which was synthesized utilizing a derivative of 2-(2-Bromophenyl)acetamide. This research underscores the potential of this chemical scaffold in medicinal chemistry for the generation of drug candidates with high therapeutic potential.

Role in the Synthesis of a Selective FAP Inhibitor

While the detailed synthesis of BR102910 from 2-(2-Bromophenyl)acetamide is proprietary to the research group, the general workflow involves the use of bromoacetamide derivatives in multi-step organic synthesis to construct the final inhibitor molecule. The core structure provided by 2-(2-Bromophenyl)acetamide is crucial for the molecule's interaction with the target enzyme.

The logical workflow for such a synthesis can be conceptualized as follows:

References

Methodological & Application

Experimental protocol for the synthesis of "2-(2-Bromophenyl)acetamide"

Application Notes and Protocols

Topic: Experimental Protocol for the Synthesis of "2-(2-Bromophenyl)acetamide"

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(2-Bromophenyl)acetamide is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its structure, featuring a brominated phenyl ring and an acetamide functional group, makes it a versatile building block for introducing these moieties into more complex molecules. This document provides a detailed experimental protocol for the synthesis of 2-(2-Bromophenyl)acetamide from 2-bromophenylacetic acid. The described two-step procedure involves the initial conversion of the carboxylic acid to its more reactive acyl chloride derivative, followed by amidation to yield the target compound.

Reaction Scheme

The overall synthetic pathway is depicted below:

Step 1: Synthesis of 2-(2-Bromophenyl)acetyl chloride

BrC₆H₄CH₂COOH + SOCl₂ → BrC₆H₄CH₂COCl + SO₂ + HCl

Step 2: Synthesis of 2-(2-Bromophenyl)acetamide

BrC₆H₄CH₂COCl + 2NH₃ → BrC₆H₄CH₂CONH₂ + NH₄Cl

Experimental Protocol

Materials and Equipment:

-

Reagents:

-

2-Bromophenylacetic acid (99%)

-

Thionyl chloride (SOCl₂) (99%)

-

Anhydrous Dichloromethane (DCM)

-

Concentrated Aqueous Ammonia (28-30%)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

-

-

Equipment:

-

Round-bottom flasks

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Magnetic stirrer and stir bars

-

Heating mantle

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and flask

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

pH paper

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

NMR spectrometer

-

Melting point apparatus

-

Part 1: Synthesis of 2-(2-Bromophenyl)acetyl chloride

-

Reaction Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a drying tube to the top of the condenser.

-

Addition of Reactants: To the flask, add 2-bromophenylacetic acid (e.g., 5.0 g, 23.2 mmol). Carefully add thionyl chloride (e.g., 5.1 mL, 69.6 mmol, 3 equivalents) to the flask.

-

Reaction: Heat the reaction mixture to reflux (approximately 80°C) using a heating mantle. Maintain the reflux for 2 hours. The reaction progress can be monitored by observing the cessation of gas evolution (SO₂ and HCl).

-

Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure using a rotary evaporator. To ensure complete removal, anhydrous toluene can be added and co-evaporated. The resulting crude 2-(2-bromophenyl)acetyl chloride, a yellowish oil, is used directly in the next step without further purification.

Part 2: Synthesis of 2-(2-Bromophenyl)acetamide

-

Reaction Setup: Cool a 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar and a dropping funnel, in an ice bath.

-

Ammonia Solution: Place concentrated aqueous ammonia (e.g., 50 mL) into the flask and cool it to 0-5°C with stirring.

-

Addition of Acyl Chloride: Dissolve the crude 2-(2-bromophenyl)acetyl chloride from Part 1 in anhydrous dichloromethane (e.g., 20 mL). Slowly add this solution dropwise to the cold, stirred ammonia solution over a period of 30 minutes. A white precipitate will form during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours.

-

Work-up and Isolation:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 30 mL) and a saturated sodium bicarbonate solution (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Recrystallize the crude solid from a mixture of ethyl acetate and hexanes to yield pure 2-(2-Bromophenyl)acetamide as a white solid.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven.

-

Data Presentation

| Parameter | 2-Bromophenylacetic acid | 2-(2-Bromophenyl)acetamide |

| Molecular Formula | C₈H₇BrO₂ | C₈H₈BrNO |

| Molecular Weight | 215.04 g/mol | 214.06 g/mol |

| Appearance | White solid | White crystalline solid |

| Melting Point | 104-106 °C | 131-133 °C |

| ¹H NMR (CDCl₃, δ) | 7.58 (d, 1H), 7.32-7.25 (m, 2H), 7.15 (t, 1H), 3.85 (s, 2H), 10.5 (br s, 1H) | 7.59 (d, 1H), 7.35-7.28 (m, 2H), 7.18 (t, 1H), 5.5-6.5 (br s, 2H), 3.73 (s, 2H) |

| ¹³C NMR (CDCl₃, δ) | 176.5, 134.5, 132.9, 131.5, 129.2, 127.7, 124.5, 43.2 | 173.1, 136.2, 133.0, 131.5, 129.0, 127.8, 124.9, 45.1 |

| Expected Yield | - | 75-85% |

Visualization of Experimental Workflow

Caption: Workflow for the synthesis of 2-(2-Bromophenyl)acetamide.

Application Notes and Protocols for N-alkylation of 2-(2-Bromophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of amides is a fundamental transformation in organic synthesis, crucial for the generation of diverse molecular scaffolds in drug discovery and development. This document provides a detailed guide to the N-alkylation of 2-(2-Bromophenyl)acetamide, a versatile building block in medicinal chemistry. The protocols and data presented herein are intended to serve as a comprehensive resource for researchers aiming to synthesize novel N-substituted acetamide derivatives and evaluate their potential biological activities.

The N-substituted acetamide moiety is a prevalent feature in a wide range of biologically active compounds, including anti-inflammatory agents, antimicrobials, and inhibitors of various enzymes. The ability to introduce a variety of alkyl groups onto the amide nitrogen allows for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are critical for optimizing drug candidates.

These application notes will cover a step-by-step protocol for the N-alkylation reaction, a comparative table of reaction conditions with different alkylating agents, and detailed methodologies for evaluating the biological potential of the synthesized compounds, with a focus on their potential role in modulating inflammatory pathways and their antimicrobial efficacy.

N-Alkylation of 2-(2-Bromophenyl)acetamide: An Overview

The N-alkylation of 2-(2-Bromophenyl)acetamide typically proceeds via a nucleophilic substitution reaction. The amide proton is first removed by a suitable base to generate a nucleophilic amidate anion, which then attacks an alkyl halide to form the N-alkylated product. The choice of base, solvent, temperature, and alkylating agent are critical parameters that influence the reaction efficiency and yield.

General Reaction Scheme:

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of 2-(2-Bromophenyl)acetamide

This protocol provides a general method for the N-alkylation of 2-(2-Bromophenyl)acetamide using an alkyl halide in the presence of a base.

Materials:

-

2-(2-Bromophenyl)acetamide

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

-

Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(2-Bromophenyl)acetamide (1.0 eq).

-

Add anhydrous DMF or THF to dissolve the starting material.

-

Add the base (e.g., K₂CO₃, 1.5-2.0 eq or NaH, 1.1 eq) to the solution.

-

Stir the mixture at room temperature for 30 minutes.

-

Add the alkyl halide (1.1-1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by slowly adding water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure N-alkylated product.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the N-alkylation of acetanilides with various alkyl halides. While the substrate is not exclusively 2-(2-Bromophenyl)acetamide, these examples provide valuable insights into the expected outcomes and can guide the optimization of reaction conditions.

| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Methyl Iodide | NaH | THF | Reflux | 4 | ~85 |

| 2 | Ethyl Bromide | K₂CO₃ | DMF | 100 | 12 | ~78 |

| 3 | Propyl Iodide | Cs₂CO₃ | DMF | 80 | 6 | ~90 |

| 4 | Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 | 8 | ~92 |

| 5 | Allyl Bromide | NaH | THF | Reflux | 3 | ~88 |

Potential Applications in Drug Development

N-substituted 2-(2-bromophenyl)acetamide derivatives are of significant interest in drug discovery due to their potential to interact with various biological targets. The introduction of different alkyl groups can modulate their pharmacological profile, leading to the development of novel therapeutic agents.

Modulation of Inflammatory Pathways

Certain N-substituted acetamides have been identified as modulators of inflammatory responses. One key signaling pathway implicated in inflammation is the NLRP3 inflammasome pathway .[1][2][3][4][5] Aberrant activation of the NLRP3 inflammasome is associated with a range of inflammatory diseases.

The activation of the NLRP3 inflammasome is a two-step process involving a priming signal and an activation signal. The priming signal, often initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) through Toll-like receptors (TLRs), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression via the NF-κB pathway.[2][5] The activation signal, triggered by various stimuli such as ATP, viral RNA, or crystalline structures, leads to the assembly of the inflammasome complex, composed of NLRP3, ASC, and pro-caspase-1.[1][2] This assembly facilitates the auto-cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[1][2]

N-substituted acetamides could potentially inhibit this pathway at various stages, for instance, by preventing the assembly of the inflammasome complex or by inhibiting the activity of caspase-1.

Antimicrobial Activity

The acetamide scaffold is also a key component of many antimicrobial agents. The synthesized N-alkyl-2-(2-bromophenyl)acetamide derivatives can be screened for their antibacterial and antifungal activities.

A standard method to assess the antimicrobial activity of new compounds is to determine their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the broth microdilution method for determining the MIC of the synthesized compounds against a panel of bacteria.

Materials:

-

Synthesized N-alkyl-2-(2-bromophenyl)acetamide compounds

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Perform a two-fold serial dilution of each compound in CAMHB directly in the 96-well microtiter plates to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Inoculate each well containing the diluted compound with the bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

-

MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This document provides a comprehensive guide for the N-alkylation of 2-(2-Bromophenyl)acetamide, offering detailed protocols and a summary of expected reaction outcomes. The exploration of potential applications in drug development, with a focus on inflammatory and infectious diseases, highlights the significance of this chemical transformation. The provided experimental workflows for biological evaluation will enable researchers to systematically assess the therapeutic potential of their novel N-substituted acetamide derivatives. By leveraging these protocols and data, scientists can accelerate the discovery and development of new chemical entities with improved pharmacological profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Amine alkylation - Wikipedia [en.wikipedia.org]

- 3. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. crab.rutgers.edu [crab.rutgers.edu]

Application Notes and Protocols: 2-(2-Bromophenyl)acetamide in the Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Bromophenyl)acetamide is a versatile starting material and intermediate in the synthesis of a variety of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The presence of the bromo-substituent on the phenyl ring provides a reactive handle for various cross-coupling and cyclization reactions, enabling the construction of complex fused ring systems. This document provides detailed application notes and experimental protocols for the synthesis of three key classes of heterocyclic compounds derived from 2-(2-bromophenyl)acetamide and its close derivatives: phenanthridinones, quinazolinones, and benzodiazepines.

Synthesis of Phenanthridinones

Phenanthridinones are a class of nitrogen-containing polycyclic aromatic compounds with a wide range of biological activities, including anticancer and antiviral properties. A common and efficient method for their synthesis involves the palladium-catalyzed intramolecular C-H arylation of N-aryl-2-bromobenzamides, which can be prepared from 2-(2-bromophenyl)acetamide.

General Reaction Scheme